Cas no 75909-74-9 ((5-Methoxy-2-nitro-phenyl)-hydrazine)

(5-Methoxy-2-nitro-phenyl)-hydrazine is a specialized hydrazine derivative featuring a methoxy and nitro substituent on the phenyl ring. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and dyes. Its reactive hydrazine group enables efficient condensation reactions, while the electron-withdrawing nitro and electron-donating methoxy groups influence its reactivity and selectivity. The compound’s well-defined structure and stability under controlled conditions make it suitable for precise synthetic applications. It is commonly employed in pharmaceutical and agrochemical research for constructing complex molecular frameworks. Proper handling is advised due to its potential sensitivity to light and moisture.
(5-Methoxy-2-nitro-phenyl)-hydrazine structure
75909-74-9 structure
Product Name:(5-Methoxy-2-nitro-phenyl)-hydrazine
CAS No:75909-74-9
MF:C7H9N3O3
MW:183.164661169052
MDL:MFCD19201484
CID:1776424
PubChem ID:12591104
Update Time:2025-10-30

(5-Methoxy-2-nitro-phenyl)-hydrazine Chemical and Physical Properties

Names and Identifiers

    • Hydrazine, (5-methoxy-2-nitrophenyl)-
    • 75909-74-9
    • EN300-276290
    • AKOS017407185
    • (5-methoxy-2-nitrophenyl)hydrazine
    • (5-Methoxy-2-nitro-phenyl)-hydrazine
    • G11691
    • AKOS006333171
    • SCHEMBL16840490
    • MDL: MFCD19201484
    • Inchi: 1S/C7H9N3O3/c1-13-5-2-3-7(10(11)12)6(4-5)9-8/h2-4,9H,8H2,1H3
    • InChI Key: NJEBNYPWNHXCRM-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=C(C=1)NN)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 183.06447
  • Monoisotopic Mass: 183.06439116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 93.1Ų

Experimental Properties

  • PSA: 90.42

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(5-Methoxy-2-nitro-phenyl)-hydrazine Related Literature

Additional information on (5-Methoxy-2-nitro-phenyl)-hydrazine

Introduction to (5-Methoxy-2-nitro-phenyl)-hydrazine (CAS No. 75909-74-9)

(5-Methoxy-2-nitro-phenyl)-hydrazine (CAS No. 75909-74-9) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique molecular structure, offers a wide range of applications due to its reactivity and functional groups. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and potential applications of (5-Methoxy-2-nitro-phenyl)-hydrazine, supported by the latest research findings.

The molecular formula of (5-Methoxy-2-nitro-phenyl)-hydrazine is C8H10N4O3, and it has a molecular weight of approximately 198.19 g/mol. The compound features a phenyl ring substituted with a methoxy group at the 5-position and a nitro group at the 2-position, which are connected to a hydrazine moiety. This specific arrangement of functional groups imparts unique chemical properties and reactivity to the molecule.

In terms of physical properties, (5-Methoxy-2-nitro-phenyl)-hydrazine is typically a solid at room temperature with a melting point ranging from 160°C to 162°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide (DMF), but it has limited solubility in water. These solubility characteristics make it suitable for various synthetic reactions and analytical techniques.

The synthesis of (5-Methoxy-2-nitro-phenyl)-hydrazine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 5-methoxy-2-nitrobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. This reaction typically proceeds via an intermediate imine formation followed by reduction to yield the desired product. Another approach involves the nitration of 5-methoxyaniline followed by diazotization and reduction to form the hydrazine derivative.

The reactivity of (5-Methoxy-2-nitro-phenyl)-hydrazine is primarily attributed to its hydrazine moiety, which can participate in various chemical reactions such as condensation, oxidation, and reduction. For instance, it can react with aldehydes or ketones to form hydrazones or semicarbazones, which are valuable intermediates in organic synthesis. Additionally, the nitro group can be reduced to an amino group under appropriate conditions, leading to the formation of substituted anilines.

In the context of pharmaceutical research, (5-Methoxy-2-nitro-phenyl)-hydrazine has shown promise as a precursor for the synthesis of bioactive compounds. Recent studies have explored its potential as an intermediate in the development of antiviral agents and anticancer drugs. For example, researchers have synthesized novel derivatives of (5-Methoxy-2-nitro-phenyl)-hydrazine that exhibit potent antiviral activity against various strains of viruses, including influenza and herpes simplex virus (HSV). These derivatives are believed to interfere with viral replication processes by targeting specific enzymes or proteins.

Beyond pharmaceutical applications, (5-Methoxy-2-nitro-phenyl)-hydrazine has also found use in materials science and polymer chemistry. Its ability to form stable complexes with metal ions makes it a valuable ligand for coordination compounds. These complexes have been investigated for their catalytic properties in various organic transformations, such as C-C bond formation and oxidation reactions. Furthermore, the compound can be incorporated into polymer chains to impart specific functionalities or improve material properties.

The environmental impact and safety considerations of (5-Methoxy-2-nitro-phenyl)-hydrazine are important aspects that must be addressed in its handling and application. While it is not classified as a hazardous substance under current regulations, proper precautions should be taken during its use due to its reactivity and potential for forming explosive mixtures with certain chemicals. Researchers and industrial users are advised to follow standard safety protocols and handle the compound in well-ventilated areas with appropriate personal protective equipment (PPE).

In conclusion, (5-Methoxy-2-nitro-phenyl)-hydrazine (CAS No. 75909-74-9) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and reactivity make it a valuable building block for synthetic chemistry, pharmaceutical research, and materials science. As ongoing research continues to uncover new applications and derivatives, the importance of this compound is likely to grow further in the coming years.

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